molecular formula C8H7F3N2O2 B1412150 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid CAS No. 1227579-92-1

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Cat. No.: B1412150
CAS No.: 1227579-92-1
M. Wt: 220.15 g/mol
InChI Key: CZOVJUCUNUMWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the third position, a trifluoromethyl group at the fifth position, and an acetic acid moiety at the second position of the pyridine ring

Scientific Research Applications

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of TFMP derivatives is not fully understood, but it is believed that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to their biological activities .

Safety and Hazards

TFMP derivatives should be handled with care. They should not be ingested, and contact with skin, eyes, or clothing should be avoided. Dust formation should be avoided, and these compounds should only be used under a chemical fume hood .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 5-(trifluoromethyl)pyridine with ammonia to introduce the amino group, followed by subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents like sodium azide or halides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Comparison with Similar Compounds

    2-Amino-5-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid moiety.

    3-Amino-5-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid moiety.

    3-Amino-2-(trifluoromethyl)pyridine: Similar structure but with different positioning of the trifluoromethyl group.

Uniqueness: 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-1-5(12)6(13-3-4)2-7(14)15/h1,3H,2,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOVJUCUNUMWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234686
Record name 3-Amino-5-(trifluoromethyl)-2-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227579-92-1
Record name 3-Amino-5-(trifluoromethyl)-2-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227579-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(trifluoromethyl)-2-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid
Reactant of Route 3
3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid
Reactant of Route 4
3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid
Reactant of Route 6
3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.